molecular formula C6H16O3 B3231943 2,3-Dimethylbutane-2,3-diol hydrate CAS No. 13311-54-1

2,3-Dimethylbutane-2,3-diol hydrate

Cat. No. B3231943
CAS RN: 13311-54-1
M. Wt: 136.19 g/mol
InChI Key: DFTYLFVPARJCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbutane-2,3-diol hydrate is a compound with the molecular formula C6H16O3 . It is a derivative of 2,3-dimethylbutane .


Synthesis Analysis

The synthesis of 2,3-Dimethylbutane-2,3-diol hydrate can be achieved by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas, in the presence of 0.01 to 20 parts by weight of water (relative to 2,3-dimethylbutenes employed), at temperatures of from 40° to 180° C. and residence times of 5 to 150 minutes, without the addition of catalysts .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbutane-2,3-diol hydrate consists of 6 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 .


Chemical Reactions Analysis

The dehydration of 2,3-dimethylbutane-2,3-diol hydrate passes two successive stages. During the first stage, the atom of hydrogen H (11) (state DO) approaches the atom of oxygen O (7) of hydroxogroup with the formation of a tense four-member cycle C (1) H (11) O (7) C (2) (transition state TS1), destruction of which leads to the formation of enol EO and a water molecule (state EO + H2O). At the second stage, in the molecule of enol EO the hydrogen atom H (20) approaches the oxygen atom O (8) of another hydroxogroup with the formation of the tense four-member cycle C (6) H (20) O (8) S (3) (transition state TS2), destruction of which leads to the detachment of the second water molecule and the formation of diene DE (state DE+2H2O) .


Physical And Chemical Properties Analysis

2,3-Dimethylbutane-2,3-diol hydrate has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 1 . The exact mass is 136.109944368 g/mol and the monoisotopic mass is 136.109944368 g/mol . The topological polar surface area is 41.5 Ų .

Scientific Research Applications

Safety and Hazards

Inhalation or contact with 2,3-Dimethylbutane-2,3-diol hydrate may irritate or burn skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

2,3-dimethylbutane-2,3-diol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTYLFVPARJCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutane-2,3-diol hydrate

Synthesis routes and methods

Procedure details

The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylbutane-2,3-diol hydrate
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylbutane-2,3-diol hydrate
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbutane-2,3-diol hydrate
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylbutane-2,3-diol hydrate
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylbutane-2,3-diol hydrate
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylbutane-2,3-diol hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.